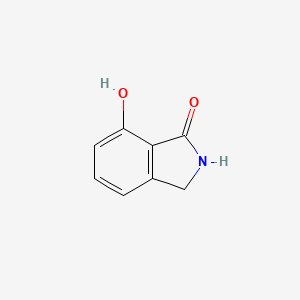

7-Hydroxyisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-3-1-2-5-4-9-8(11)7(5)6/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKWUFXTQKCDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717642 | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033809-85-6 | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxyisoindolin-1-one: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Significance of the Isoindolinone Core

The isoindolin-1-one framework is a cornerstone heterocyclic motif in modern drug discovery. Its rigid, bicyclic structure provides a stable and synthetically versatile scaffold that can be strategically decorated with functional groups to optimize binding interactions with a multitude of biological targets.[1] This structural unit is present in numerous natural products and approved therapeutic agents, demonstrating a wide range of biological activities including anti-inflammatory, antihypertensive, and antineoplastic effects.[2][3]

Within this important class of compounds, 7-Hydroxyisoindolin-1-one represents a key building block. The strategic placement of the hydroxyl group at the 7-position offers a crucial handle for synthetic elaboration, enabling the creation of diverse chemical libraries for screening and lead optimization. This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and potential applications of this compound, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a fused benzene and γ-lactam ring. The hydroxyl group on the aromatic ring significantly influences the molecule's electronic properties and potential for hydrogen bonding, which is a critical consideration in drug design.

While extensive experimental data for this specific isomer is not widely published, we can compile its core properties from database records and predictive models.

Structural Information

-

IUPAC Name: 7-hydroxy-2,3-dihydroisoindol-1-one

-

Other Names: 7-hydroxyphthalimidine

-

Molecular Formula: C₈H₇NO₂

-

SMILES: C1C2=C(C(=CC=C2)O)C(=O)N1[4]

-

InChI Key: QZKWUFXTQKCDBI-UHFFFAOYSA-N[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| Molecular Weight | 149.15 g/mol | Calculated |

| Monoisotopic Mass | 149.04768 Da | PubChemLite (Predicted)[4] |

| XlogP | 1.0 | PubChemLite (Predicted)[4] |

| Appearance | Solid (Predicted) | Based on related compounds |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone. | Inferred from general isoindolinone properties[5] |

| pKa | Data not available | The phenolic hydroxyl group is expected to be weakly acidic. |

| CAS Number | Not assigned or publicly available | As of late 2025 |

Spectroscopic Profile for Structural Elucidation

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons, and the amine (-NH) proton. The three aromatic protons will appear as a complex multiplet system, likely in the range of δ 6.8-7.5 ppm. The methylene protons at the C3 position would appear as a singlet around δ 4.5 ppm. The lactam NH proton would likely be a broad singlet, and the phenolic OH proton signal's position would be dependent on the solvent and concentration. For comparison, in a derivative, 3-(7-hydroxy-1-oxoisoindol-2-yl)piperidine-2,6-dione, the aromatic protons were observed at δ 7.78 (dd), 7.46 (t), and 7.11 (dd) ppm in CDCl₃.[6]

-

¹³C NMR (Carbon NMR): The carbon spectrum would display eight distinct signals. The carbonyl carbon (C=O) of the lactam would be the most downfield signal, typically >165 ppm. The aromatic carbon bearing the hydroxyl group (C7) would appear around 150-160 ppm, with the other aromatic carbons resonating between 110-140 ppm. The methylene carbon (C3) signal is expected around 45-55 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. A strong, sharp absorption around 1650-1700 cm⁻¹ is indicative of the lactam carbonyl (C=O) stretch. C=C stretching vibrations for the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Synthesis and Reaction Chemistry

The synthesis of substituted isoindolinones can be achieved through various routes, often starting from phthalic acid derivatives or ortho-substituted benzamides.[1][7] A specific, documented synthesis for the parent this compound is not prominent in peer-reviewed literature; however, a plausible and logical pathway can be proposed based on established chemical transformations and related patent literature.

A viable approach involves the cyclization of a suitably substituted 2-cyanomethyl-3-hydroxybenzoic acid derivative or the reduction of a 3-hydroxyphthalimide. A synthetic route starting from 3-hydroxyphthalic anhydride is outlined below.

Proposed Synthetic Workflow

References

- 1. Isoindolinone synthesis [organic-chemistry.org]

- 2. Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3987174A - Isoindolin-1-one derivatives - Google Patents [patents.google.com]

- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 6. Synthesis method of 3-(7-hydroxy-1-oxoisoindole-2-yl) piperidine-2, 6-dione - Eureka | Patsnap [eureka.patsnap.com]

- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 7-Hydroxyisoindolin-1-one (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Hydroxyisoindolin-1-one

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core structure being present in various bioactive molecules.[1] A precise and unambiguous structural confirmation is paramount for any research and development endeavor. This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating framework, this document details the theoretical basis for experimental choices, presents detailed protocols for data acquisition, and offers in-depth interpretation of the spectral data. The data presented herein is a representative profile synthesized from established chemical principles and analogous structures found in peer-reviewed literature, providing a robust reference for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for assigning every atom in the molecule.

Expertise & Experience: The Rationale Behind Experimental Choices

The choice of solvent and spectrometer frequency are critical decisions that directly impact spectral quality.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an exemplary choice for this compound. Its high polarity effectively dissolves the compound, and its deuterated nature prevents it from creating large interfering signals in the ¹H NMR spectrum. Crucially, labile protons, such as those from the hydroxyl (-OH) and amide (-NH) groups, are readily observable in DMSO-d₆, as proton exchange is slower compared to solvents like D₂O or CD₃OD.[2]

-

Spectrometer Frequency: Data acquisition on a high-field spectrometer (e.g., 400 MHz or higher) is recommended.[3] Higher field strength increases chemical shift dispersion, reducing signal overlap and simplifying the interpretation of complex spin-spin coupling patterns, particularly within the aromatic region of the molecule.

Experimental Protocol: NMR Data Acquisition

The following protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning, and shimming to optimize magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, should be employed.[4]

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a map of all hydrogen atoms within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.80 | singlet | - | 1H | -OH |

| ~8.50 | singlet | - | 1H | -NH |

| ~7.15 | triplet | J ≈ 7.8 | 1H | H-5 |

| ~6.80 | doublet | J ≈ 7.6 | 1H | H-6 |

| ~6.70 | doublet | J ≈ 8.0 | 1H | H-4 |

| ~4.30 | singlet | - | 2H | H-3 (-CH₂-) |

Interpretation of ¹H NMR Spectrum:

-

Labile Protons (-OH and -NH): The phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet at a downfield chemical shift (~9.80 ppm) due to its acidic nature. The amide proton (-NH) also appears as a singlet further downfield (~8.50 ppm). Their integration value of 1H each confirms their presence.[2]

-

Aromatic Region (H-4, H-5, H-6): The three aromatic protons constitute an AMX spin system.

-

The proton at the C-5 position is flanked by two other protons, leading to its appearance as a triplet around 7.15 ppm.

-

The protons at C-4 and C-6 are each adjacent to only one proton, resulting in two distinct doublets (~6.70 and ~6.80 ppm, respectively). The specific assignment relies on more advanced 2D NMR techniques, but this pattern confirms the 1,2,3-trisubstituted benzene ring.

-

-

Methylene Protons (H-3): The two protons on the C-3 carbon are chemically equivalent and show no coupling to adjacent protons. They therefore appear as a sharp singlet at approximately 4.30 ppm, integrating to 2H. This upfield shift relative to the aromatic protons is characteristic of sp³-hybridized carbons attached to a nitrogen atom.

Caption: Aromatic region ¹H-¹H spin-spin coupling.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C-1 (C=O) |

| ~156.0 | C-7 (C-OH) |

| ~145.0 | C-7a |

| ~133.0 | C-5 |

| ~125.0 | C-3a |

| ~116.0 | C-6 |

| ~114.0 | C-4 |

| ~45.0 | C-3 (-CH₂-) |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-1): The amide carbonyl carbon is the most deshielded, appearing at the lowest field (~170.5 ppm), a characteristic chemical shift for this functional group.[5]

-

Aromatic Carbons (C-3a to C-7a): Six distinct signals are expected for the six aromatic carbons.

-

The carbon bearing the hydroxyl group (C-7) is significantly deshielded by the electronegative oxygen atom and appears around 156.0 ppm.

-

The two quaternary carbons (C-3a and C-7a), which are not directly bonded to any hydrogen atoms, typically have lower intensity signals and can be identified with DEPT experiments.

-

The remaining three protonated carbons (C-4, C-5, C-6) appear in the typical aromatic region between 114.0 and 133.0 ppm.

-

-

Methylene Carbon (C-3): The sp³-hybridized methylene carbon is the most shielded carbon, appearing at the highest field (~45.0 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is automatically subtracted from the sample spectrum by the instrument software.

-

Sample Analysis: Place a small amount of the solid this compound sample onto the crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Collect the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[6]

IR Spectral Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3300 - 3100 | N-H stretch | Amide -NH |

| 1700 - 1660 (strong) | C=O stretch | Amide (lactam) C=O |

| 1610 - 1580 | C=C stretch | Aromatic Ring |

| 1300 - 1200 | C-O stretch | Phenolic C-O |

Interpretation of IR Spectrum:

-

O-H and N-H Stretching Region: A broad absorption band centered around 3300 cm⁻¹ is a hallmark of a hydrogen-bonded phenolic -OH group. Overlapping in this region, a sharper peak for the amide N-H stretch is also expected.

-

Carbonyl Stretching Region: A very strong, sharp absorption peak between 1700-1660 cm⁻¹ is definitive evidence for the amide carbonyl group within the five-membered lactam ring.[7]

-

Aromatic Region: The presence of C=C stretching vibrations in the 1610-1580 cm⁻¹ region confirms the aromatic ring.

-

Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹, including the C-O stretch, provides a unique "fingerprint" for the molecule, useful for confirming its identity against a reference spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry provides the exact molecular weight of a compound, which is one of the most critical pieces of data for confirming its identity. It also offers structural information through the analysis of fragmentation patterns.

Expertise & Experience: Ionization Technique Selection

Electrospray Ionization (ESI) is the preferred method for a molecule like this compound. It is a "soft" ionization technique that minimizes fragmentation, ensuring the prominent observation of the molecular ion. Analysis in positive ion mode is typical, leading to the formation of protonated molecules ([M+H]⁺) or other adducts.[4]

Experimental Protocol: MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.

-

Mass Analysis: Acquire the mass spectrum over an appropriate m/z (mass-to-charge ratio) range (e.g., m/z 50-500) to observe the molecular ion and any potential fragments. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.[1]

Mass Spectral Data and Interpretation

The molecular formula of this compound is C₈H₇NO₂, with a monoisotopic mass of 149.0477 g/mol .[8]

| m/z (Mass/Charge) | Ion Species | Interpretation |

| 150.0550 | [M+H]⁺ | Protonated molecular ion |

| 172.0369 | [M+Na]⁺ | Sodium adduct of the molecular ion |

| 132.0444 | [M+H - H₂O]⁺ | Loss of water from the molecular ion |

Interpretation of Mass Spectrum:

-

Molecular Ion: The most crucial signal in the ESI mass spectrum will be the base peak corresponding to the protonated molecule ([M+H]⁺) at m/z 150.0550. Observing this peak confirms the molecular weight of the compound. The presence of a sodium adduct ([M+Na]⁺) at m/z 172.0369 is also very common and further validates the molecular weight.[8]

-

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can occur. A common fragmentation pathway for this molecule would be the loss of a water molecule (18 Da) from the protonated molecular ion, resulting in a fragment at m/z 132.0444. This is a logical loss involving the hydroxyl group.

Caption: Plausible MS fragmentation pathway.

Summary and Conclusion

The structural identity of this compound is unequivocally established through the combined application of NMR, IR, and MS. NMR spectroscopy defines the precise carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of key hydroxyl, amide, and aromatic functional groups. Finally, mass spectrometry validates the exact molecular weight and elemental composition. This orthogonal suite of analytical techniques provides a self-validating system, ensuring the identity and purity of the compound for researchers, scientists, and drug development professionals.

References

- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - this compound (C8H7NO2) [pubchemlite.lcsb.uni.lu]

Discovery and isolation of 7-Hydroxyisoindolin-1-one

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 7-Hydroxyisoindolin-1-one

Authored by: A Senior Application Scientist

Foreword: The Significance of the Isoindolin-1-one Scaffold

The isoindolin-1-one framework is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. These fused γ-lactams are core structural components in a wide array of natural products and synthetic molecules exhibiting diverse and potent biological activities.[1] Compounds bearing this scaffold have demonstrated efficacy as antihypertensives, such as in the drug Chlortalidone, and have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The 3-hydroxyisoindolin-1-one variant, in particular, serves as a versatile synthetic intermediate, enabling further functionalization to create extensive libraries of bioactive compounds.[2][5]

This guide provides a detailed technical overview for the synthesis, isolation, and structural elucidation of a specific analogue, this compound. The methodologies presented are grounded in established, contemporary chemical literature, offering researchers a robust and reproducible pathway to access this valuable chemical entity.

Part 1: Synthesis of this compound

While numerous methods exist for constructing the isoindolinone core, a prevalent and efficient strategy involves the reduction of a corresponding phthalimide derivative.[2] This approach is often favored for its high yields and the ready availability of starting materials. The following protocol is a representative procedure adapted from established literature for the synthesis of hydroxylated isoindolinones.[6]

Synthetic Rationale and Mechanistic Considerations

The chosen synthetic pathway involves the selective reduction of one of the two carbonyl groups of a starting N-substituted 4-hydroxyphthalimide. The key to this transformation is the use of a mild reducing agent that can selectively reduce a cyclic imide to a hydroxylactam (carbinolamine) without over-reduction to the corresponding amine or lactam.

The mechanism proceeds via nucleophilic addition of a hydride ion (from a reducing agent like sodium borohydride, often in the presence of a Lewis acid or via electrochemical methods) to one of the electrophilic carbonyl carbons of the phthalimide ring. This addition forms a tetrahedral intermediate which, upon aqueous workup, is protonated to yield the stable 3-hydroxyisoindolin-1-one product. The hydroxyl group at the 7-position is chosen as a representative functionalization, which would be carried through from the starting phthalimide.

Experimental Protocol: Reductive Cyclization

Reaction: N-Benzyl-4-hydroxyphthalimide to 2-Benzyl-7-hydroxy-3-hydroxyisoindolin-1-one, followed by debenzylation.

(Note: A two-step process is often practical, involving a protecting group on the nitrogen that can be subsequently removed. Here, we use a benzyl group for illustrative purposes.)

Step A: Reductive Hydroxylation

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add a suspension of N-Benzyl-4-hydroxyphthalimide (1.0 eq) in methanol (MeOH, 100 mL).

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add magnesium turnings (Mg, 3.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, add a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL). Allow the reaction to stir at room temperature for 20 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Filtration: Upon completion, add deionizing water (50 mL) and filter the mixture through a pad of Celite® to remove inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 2-Benzyl-7-hydroxy-3-hydroxyisoindolin-1-one.

Step B: Deprotection (if N-substituted)

-

For debenzylation, catalytic hydrogenation is a standard method. The crude product from Step A is dissolved in ethanol, and a catalytic amount of Palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete. Subsequent filtration and solvent removal would yield the target this compound.

Synthetic Workflow Diagram

Below is a diagram illustrating the key steps in the proposed synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. US3987174A - Isoindolin-1-one derivatives - Google Patents [patents.google.com]

The Hydroxyisoindolinone Scaffold: A Technical Guide to 7-(Hydroxymethyl)isoindolin-1-one

Foreword

The isoindolin-1-one core is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention from the medicinal and synthetic chemistry communities due to their broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide focuses on a specific, functionalized derivative, 7-(Hydroxymethyl)isoindolin-1-one (CAS No: 771-07-3) , as a representative of the 7-hydroxyisoindolinone class. While direct experimental data for the parent 7-hydroxyisoindolin-1-one is sparse in readily available literature, the hydroxymethyl analog provides a well-documented platform to explore the synthesis, physicochemical properties, and therapeutic potential of this important class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the chemistry and biological relevance of this scaffold.

Physicochemical Characteristics of 7-(Hydroxymethyl)isoindolin-1-one

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. For 7-(Hydroxymethyl)isoindolin-1-one, a combination of computed and experimental data provides a comprehensive profile.

Core Identity and Molecular Attributes

The foundational identity of 7-(Hydroxymethyl)isoindolin-1-one is established by its CAS number and molecular formula, which are essential for unambiguous identification in literature and databases.

| Property | Value | Source |

| CAS Number | 771-07-3 | [4][5] |

| Molecular Formula | C₉H₉NO₂ | [4][5] |

| Molecular Weight | 163.17 g/mol | [5] |

| IUPAC Name | 7-(hydroxymethyl)-2,3-dihydroisoindol-1-one | [5] |

Physical Constants and Solubility Profile

The solubility of organic compounds is governed by the principle of "like dissolves like." The presence of polar functional groups, such as the hydroxyl (-OH) and amide (-NH-C=O) groups, in 7-(Hydroxymethyl)isoindolin-1-one suggests an increased solubility in polar solvents. Conversely, the aromatic benzene ring contributes to its non-polar character.

Expected Solubility Behavior:

-

Polar Protic Solvents (e.g., Water, Ethanol): The hydroxyl group can participate in hydrogen bonding with protic solvents, leading to moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally effective at dissolving compounds with polar functional groups. Isoindolin-1-one itself is moderately soluble in solvents like ethanol and acetone.[6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the dominant polar nature of the molecule.

Computed Physicochemical Parameters

Computational models provide valuable estimates of a compound's physicochemical properties, which are particularly useful in the early stages of research and for compounds where experimental data is limited.

| Computed Property | Value | Source |

| XLogP3 | -0.1 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 49.3 Ų | [5] |

| Exact Mass | 163.063328530 Da | [5] |

Table of computed physicochemical properties for 7-(Hydroxymethyl)isoindolin-1-one.

Synthesis of the Hydroxyisoindolinone Core: A Representative Protocol

The synthesis of the isoindolin-1-one scaffold can be achieved through various strategies, often involving intramolecular cyclization reactions.[2] A general and effective method for the preparation of 3-hydroxyisoindolin-1-ones involves the ultrasonic-assisted reaction of 3-alkylideneisobenzofuran-1(3H)-ones with primary amines.[7] This approach is favored for its efficiency, high yields, and operational simplicity.[7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a hydroxyisoindolinone derivative, which can be adapted for the synthesis of 7-(hydroxymethyl)isoindolin-1-one.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-(Hydroxymethyl)-1-isoindolinone | CAS 771-07-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 7-(Hydroxymethyl)isoindolin-1-one | C9H9NO2 | CID 53408495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Theoretical & Computational Modeling of 7-Hydroxyisoindolin-1-one

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The targeted introduction of functional groups, such as a hydroxyl moiety at the 7-position, presents an opportunity to modulate the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive framework for the theoretical and computational investigation of 7-Hydroxyisoindolin-1-one. It is designed for researchers, computational chemists, and drug development professionals, offering a detailed roadmap from fundamental quantum chemical calculations to advanced molecular simulations. This document emphasizes the causality behind methodological choices, ensuring a robust and self-validating computational workflow aimed at elucidating the structural, electronic, and potential therapeutic characteristics of this promising molecule.

Introduction: The Scientific Rationale for Investigating this compound

The isoindolin-1-one core is of significant interest due to its presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and enzyme-inhibitory properties.[2][3][4] The specific compound, this compound, is a functionalized derivative with the potential for unique molecular interactions and metabolic pathways. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing its binding affinity to biological targets.[5]

Before embarking on extensive in vitro and in vivo studies, a thorough in silico characterization is paramount. Computational modeling provides a cost-effective and rapid means to predict molecular properties, understand potential biological interactions, and guide further experimental design.[6][7][8] This guide will detail the essential computational workflows to build a comprehensive profile of this compound.

A critical initial consideration for this molecule is the potential for tautomerism, specifically the keto-enol equilibrium involving the lactam and the hydroxy group. The relative stability of these tautomers can dramatically affect the molecule's reactivity and binding mode.[9][10][11][12] Therefore, our investigation will begin by addressing this fundamental aspect.

Foundational Analysis: Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the cornerstone of modern computational chemistry.[13][14] They allow for the precise calculation of a molecule's electronic structure and associated properties from first principles.[15] For this compound, DFT will be employed to determine its optimal geometry, electronic properties, and vibrational frequencies, and to investigate its tautomeric landscape.

Tautomerism and Conformational Analysis

Expertise & Experience: The lactam-lactim and keto-enol tautomerism can significantly influence the compound's interaction with biological targets. It is crucial to identify the most stable tautomer under physiological conditions.

Protocol 1: Tautomer Stability Analysis

-

Structure Preparation: Build the 3D structures of all plausible tautomers of this compound. At a minimum, this should include the keto (lactam) and enol (lactim) forms.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[16][17] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[18][19]

-

Vibrational Frequency Calculation: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Solvation Effects: Since biological interactions occur in an aqueous environment, it is essential to account for solvent effects. Use an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to re-optimize the geometries and calculate the energies in water.[20][21]

-

Energy Comparison: Compare the Gibbs free energies of the tautomers in the solvated phase to determine their relative stabilities and predict the equilibrium population.

Electronic Properties and Chemical Reactivity

Trustworthiness: The electronic properties derived from DFT, such as frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), provide a validated framework for understanding a molecule's reactivity and intermolecular interactions.[17][22]

Protocol 2: Electronic Structure Analysis

-

Orbital Analysis: Based on the optimized geometry of the most stable tautomer, calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[17][20]

-

Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. The MEP is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.[17][20][22]

-

Global Reactivity Descriptors: Calculate descriptors such as chemical potential, hardness, softness, and electrophilicity index from the HOMO and LUMO energies to quantify the molecule's reactivity.[15]

The following DOT script visualizes the workflow for the foundational quantum chemical analysis.

Caption: Quantum chemical analysis workflow.

Target Identification and Molecular Docking

With a validated 3D structure and an understanding of its electronic properties, the next logical step is to explore potential biological targets. The isoindolinone scaffold has been associated with a range of targets, including enzymes like histone deacetylases (HDACs) and kinases, as well as receptors.[3][4][5]

Authoritative Grounding: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.[8][23]

Virtual Screening and Target Prioritization

For a novel compound like this compound, an initial "reverse docking" or virtual screening approach can be employed to identify potential targets from a library of known protein structures.

Detailed Molecular Docking Protocol

Expertise & Experience: The choice of docking software, scoring function, and protein preparation protocol are critical for obtaining meaningful results. A self-validating system involves redocking a known co-crystallized ligand to ensure the docking protocol can reproduce the experimental binding mode.

Protocol 3: Structure-Based Molecular Docking

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-solvents.

-

Add hydrogen atoms and assign protonation states appropriate for physiological pH.

-

Repair any missing side chains or loops using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.

-

-

Ligand Preparation:

-

Use the lowest energy, solvated 3D structure of the most stable tautomer of this compound obtained from the DFT calculations.

-

Generate appropriate ionization states at physiological pH and enumerate possible stereoisomers if applicable.

-

-

Binding Site Definition: Define the binding site based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation:

-

Perform the docking using a validated program such as AutoDock Vina, GOLD, or Glide.[17]

-

Generate multiple binding poses and rank them using the software's scoring function.

-

-

Pose Analysis and Refinement:

-

Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with the active site residues.

-

Select the most plausible binding pose based on both the docking score and the chemical reasonableness of the interactions.

-

The following DOT script outlines the molecular docking workflow.

Caption: A typical molecular docking workflow.

Advanced Simulations and Property Prediction

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, allowing for an assessment of its stability.[3][8] Furthermore, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[5][24]

Molecular Dynamics (MD) Simulation

Trustworthiness: MD simulations provide a rigorous test of the stability of the docked pose. If the key interactions observed in docking are maintained throughout the simulation, it increases confidence in the predicted binding mode.

Protocol 4: MD Simulation of the Ligand-Protein Complex

-

System Setup: Place the docked complex in a periodic box of water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Parameterization: Use a standard force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand using tools like Antechamber or CGenFF.

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure.

-

-

Production Run: Run the simulation for a sufficient duration (e.g., 100 ns) to observe the system's behavior.

-

Trajectory Analysis: Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein, Root Mean Square Fluctuation (RMSF) of protein residues, and monitor the persistence of key intermolecular interactions.

ADMET Prediction

Expertise & Experience: Early prediction of ADMET properties helps to identify potential liabilities and de-risk drug discovery projects.[24][25] Several reliable computational models and web servers are available for this purpose.

Protocol 5: In Silico ADMET Profiling

-

Input: Use the 2D structure (SMILES string) of this compound.

-

Prediction: Utilize validated tools such as SwissADME, ADMETLab 2.0, or Derek Nexus to predict a range of properties.[23][25]

-

Analysis: Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicity alerts.

Data Summary and Interpretation

To facilitate analysis and decision-making, the quantitative data generated from these computational studies should be summarized in a clear and concise format.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Optimal Range | Compliance |

| Molecular Weight ( g/mol ) | Calculated | < 500 | Yes/No |

| LogP (Octanol/Water) | Calculated | -0.4 to +5.6 | Yes/No |

| H-Bond Donors | Calculated | ≤ 5 | Yes/No |

| H-Bond Acceptors | Calculated | ≤ 10 | Yes/No |

| TPSA (Ų) | Calculated | < 140 | Yes/No |

| Aqueous Solubility (logS) | Predicted | > -6 | Yes/No |

| BBB Permeation | Predicted | Yes/No | - |

| CYP Inhibition (e.g., 2D6) | Predicted | No | - |

| hERG Inhibition | Predicted | Low Risk | - |

| Ames Mutagenicity | Predicted | Non-mutagen | - |

Table 2: Molecular Docking Results against a Putative Target (e.g., HDAC1)

| Parameter | Value |

| Docking Score (kcal/mol) | Calculated |

| Key Interacting Residues | |

| Hydrogen Bond | Residue Name & Number |

| Hydrophobic Interaction | Residue Name & Number |

| Pi-Pi Stacking | Residue Name & Number |

| Ligand RMSD in MD (Å) | |

| Average RMSD | Calculated |

| Standard Deviation | Calculated |

Conclusion

This guide has outlined a systematic and robust computational strategy for the in-depth characterization of this compound. By integrating quantum chemical calculations, molecular docking, molecular dynamics, and ADMET prediction, researchers can build a comprehensive in silico profile of the molecule. This approach, grounded in established scientific principles and methodologies, provides critical insights into the molecule's stability, reactivity, potential biological targets, and drug-like properties. The data and understanding generated through this workflow will serve as an invaluable foundation for guiding subsequent synthetic efforts and experimental validation, ultimately accelerating the drug discovery and development process.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmpas.com [jmpas.com]

- 6. Computational Chemistry and Molecular Modeling - Taros Discovery [tarosdiscovery.com]

- 7. What are computational methods in drug discovery? [synapse.patsnap.com]

- 8. journals.stmjournals.com [journals.stmjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical study of keto-enol tautomerism in 7-epi-clusianone by quantum chemical calculations of NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 15. data.ms4sub.com [data.ms4sub.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 22. researchgate.net [researchgate.net]

- 23. Isoindolin-1-ones Fused to Barbiturates: From Design and Molecular Docking to Synthesis and Urease Inhibitory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development | MDPI [mdpi.com]

- 25. Frontiers | Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches [frontiersin.org]

A Technical Guide to the Deconvolution of 7-Hydroxyisoindolin-1-one's Biological Targets

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs and clinical candidates.[1][2] 7-Hydroxyisoindolin-1-one, a specific derivative, presents an intriguing starting point for drug discovery due to its structural motifs, which are suggestive of interactions with key cellular regulators. This guide delineates a comprehensive, multi-pronged strategy for the unbiased identification and subsequent validation of its protein targets. We eschew a rigid, templated approach in favor of a logical workflow that mirrors a modern target deconvolution campaign—from initial hypothesis generation based on scaffold precedence to rigorous biophysical and cellular validation. This document provides not only the strategic framework but also detailed, actionable protocols and the scientific rationale underpinning each experimental choice, empowering researchers to effectively probe the mechanism of action of this and similar small molecules.

The Isoindolinone Scaffold: A Precedent for High-Impact Targets

The isoindolinone core is not a newcomer to pharmacology. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[3][4] The most prominent examples are the immunomodulatory imide drugs (IMiDs) like Lenalidomide and Pomalidomide, which famously function as "molecular glues" by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[5][6][7] This interaction redirects the ligase's activity towards neo-substrates, leading to their degradation and profound therapeutic effects in multiple myeloma.[7]

Another major class of enzymes targeted by the isoindolinone scaffold is the Poly(ADP-ribose) polymerase (PARP) family, particularly PARP-1, a critical enzyme in DNA single-strand break repair.[8][9][10][11] The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, facilitates competitive inhibition at the catalytic site.[9][10][11] Additionally, various isoindolinone derivatives have been developed as inhibitors of histone deacetylases (HDACs) and carbonic anhydrases (CAs).[12][13]

Given this precedent, initial hypotheses for the targets of this compound logically include:

-

Cereblon (CRBN): Due to the core scaffold's established role in IMiD activity.

-

PARP Family Proteins: Based on the scaffold's ability to mimic the nicotinamide portion of NAD+.[8][9][10][11]

-

Other NAD+-utilizing enzymes (e.g., Sirtuins).

-

Kinases or other ATP-binding proteins.

This landscape of possibilities necessitates an unbiased, systematic approach to pinpoint the specific targets of the 7-hydroxy substituted variant.

A Strategic Workflow for Target Identification and Validation

A robust target identification campaign requires layers of evidence. We propose a workflow that begins with broad, unbiased screening and progressively narrows the focus to high-confidence targets, which are then rigorously validated through orthogonal methods.

Caption: A strategic workflow for small molecule target deconvolution.

Phase 1: Unbiased Target Discovery via Affinity Chromatography

The cornerstone of modern, unbiased target identification is affinity-based proteomics.[14] This technique uses a modified version of the small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[14][15][16]

Rationale for Method Selection

Photo-affinity chromatography is chosen over simpler methods because it provides a covalent linkage between the probe and its target upon UV irradiation.[15][16] This minimizes the dissociation of low-affinity binders during the stringent wash steps required to remove non-specific interactors, thereby improving the signal-to-noise ratio.

Detailed Protocol: Photo-Affinity Chromatography

This protocol outlines the key steps from probe synthesis to hit identification.[15][16]

Part A: Synthesis of the Affinity Probe

-

Chemical Modification: Synthesize an analog of this compound that incorporates three key moieties:

-

A photoreactive group (e.g., a diazirine or benzophenone) for UV-induced covalent crosslinking.

-

A linker of appropriate length (e.g., a polyethylene glycol chain) to minimize steric hindrance.

-

An affinity tag (e.g., Biotin) for capture on streptavidin-coated beads.

-

Expert Insight: The linker attachment point on the isoindolinone core must be carefully chosen based on Structure-Activity Relationship (SAR) data to ensure that the modification does not abrogate binding to the target.

-

Part B: Pulldown Experiment

-

Cell Culture & Lysis: Culture relevant cells (e.g., a cancer cell line where isoindolinones show activity) to high density. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein lysate.

-

Probe Incubation: Add the biotinylated photo-affinity probe to the clarified cell lysate. Incubate to allow the probe to bind to its target proteins.

-

Competition Control (Critical): In a parallel sample, co-incubate the lysate with the affinity probe AND a significant molar excess (e.g., 100x) of the original, unmodified this compound. Proteins that are true targets will be outcompeted by the free compound and will show a reduced signal in the final analysis.

-

UV Crosslinking: Expose the samples to UV light (e.g., 365 nm) to covalently link the probe to its binding partners.

-

Affinity Capture: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe-protein complexes.

-

Washing: Perform a series of stringent washes with buffers of increasing stringency (e.g., varying salt concentration and detergent) to remove non-specifically bound proteins.

-

Elution: Elute the covalently bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

Part C: Mass Spectrometry and Data Analysis

-

Protein Separation: Separate the eluted proteins via SDS-PAGE.

-

In-Gel Digestion: Excise the entire protein lane, cut it into sections, and perform in-gel digestion with trypsin.

-

LC-MS/MS: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Hit Identification: Identify proteins that are significantly enriched in the probe-treated sample compared to the no-probe control and, most importantly, show significantly reduced abundance in the competition control sample.

Phase 2: Orthogonal Validation of Putative Targets

Hits from a proteomics screen are merely candidates. They must be validated using orthogonal methods that rely on different physical principles to confirm a direct and specific interaction.

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique used to measure the kinetics and affinity of molecular interactions.[17][18] It provides quantitative data on the direct binding between the small molecule and a purified candidate protein.[19][20]

Protocol: SPR Kinetic Analysis

-

Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[17][18]

-

Analyte Injection: Prepare a dilution series of this compound in a suitable running buffer. Inject the compound solutions sequentially over the chip surface, from lowest to highest concentration.

-

Data Acquisition: The SPR instrument measures changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein, generating a sensorgram.[17]

-

Kinetic Modeling: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

| Parameter | Description | Significance |

| k_on (M⁻¹s⁻¹) | Association Rate Constant | How quickly the compound binds to the target. |

| k_off (s⁻¹) | Dissociation Rate Constant | How long the compound stays bound to the target (residence time). |

| K_D (M) | Equilibrium Dissociation Constant (k_off/k_on) | The affinity of the interaction. A lower K_D indicates a stronger binding interaction. |

Table 1: Key kinetic parameters derived from SPR analysis.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

While SPR confirms binding in a clean biophysical system, it's crucial to demonstrate that the compound engages its target within the complex environment of an intact cell.[21] CETSA is a powerful method for this purpose.[22][23] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[23][24]

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 18. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio-rad.com [bio-rad.com]

- 20. drughunter.com [drughunter.com]

- 21. scispace.com [scispace.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Initial Biological Screening of 7-Hydroxyisoindolin-1-one Derivatives: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Tailored Screening Strategy

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Specifically, the 7-hydroxyisoindolin-1-one core offers a unique combination of structural rigidity and hydrogen-bonding capability, making it an attractive starting point for novel drug discovery campaigns. Derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][4][5] This guide eschews a one-size-fits-all template. Instead, it presents a logical, tiered screening cascade designed to efficiently identify and characterize the therapeutic potential of a library of this compound derivatives. Our approach is built on a foundation of scientific integrity, beginning with broad phenotypic screens to identify general bioactivity and progressively narrowing the focus to specific molecular targets and mechanisms of action.

Chapter 1: The Strategic Screening Cascade

The initial evaluation of a novel compound library is a process of filtration. We aim to rapidly and cost-effectively eliminate inactive compounds while identifying "hits" with desirable biological activity for further investigation. This is best accomplished through a multi-stage process.

-

Primary Screening: High-throughput assays designed to assess a general biological effect across the entire compound library. The primary goal is to identify active compounds (hits) and determine their potency.

-

Secondary Screening: A battery of more specific assays aimed at validating the primary hits. This stage helps confirm the initial activity, elucidate the mechanism of action, and rule out non-specific effects.

-

Target Deconvolution & Validation: For hits identified in phenotypic screens, subsequent assays are required to identify the specific molecular target responsible for the observed effect.

This strategic workflow ensures that resources are focused on the most promising candidates.

Caption: A strategic workflow for screening this compound derivatives.

Chapter 2: Primary Screening - Casting a Wide Net

The first step is to determine if the synthesized derivatives have any effect on cell health and proliferation. A robust cell viability assay is the cornerstone of this phase. Given the known anticancer potential of the broader isoindolinone class, screening against a panel of human cancer cell lines is a logical starting point.[6][7]

Causality: Why the XTT Assay is the Preferred Method

For primary screening, we require an assay that is sensitive, reproducible, and amenable to a high-throughput format. While several options exist, such as the MTT and MTS assays, the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay offers a distinct advantage.[8][9][10]

-

Mechanism of Action: Like other tetrazolium salts, XTT is reduced by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.

-

Key Advantage: Unlike the formazan product of the MTT assay, the XTT formazan product is water-soluble.[11][12] This eliminates the need for a separate solubilization step, reducing the number of manipulations, minimizing potential errors, and simplifying the protocol for automation.

Caption: Step-by-step workflow for the XTT cell viability assay.

Protocol: High-Throughput Cell Viability Screening using XTT

This protocol is designed for a 96-well plate format and can be scaled as needed.

Materials:

-

This compound derivative library (dissolved in DMSO)

-

Selected human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HeLa cervical cancer)[1][13]

-

Complete culture medium (specific to cell line)

-

XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling agent)[11]

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 450-490 nm[10]

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for 'cells only' (positive control) and 'medium only' (background control). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Perform a serial dilution of the stock solutions of your derivatives. A typical starting concentration range for a primary screen is 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

-

Compound Addition: Add 100 µL of the diluted compounds to the appropriate wells. For control wells, add 100 µL of medium with the corresponding DMSO concentration.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

-

XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT/electron-coupling agent solution according to the manufacturer's instructions.[8]

-

Color Development: Add 50 µL of the prepared XTT solution to each well. Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light. Visually inspect for the formation of the orange formazan product.

-

Data Acquisition: Shake the plate gently and measure the absorbance at 450-490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each active compound.

Data Presentation and Hit Selection

The results of the primary screen should be tabulated to allow for easy comparison of the derivatives' potency across different cell lines.

| Derivative ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Notes |

| HISO-001 | > 100 | > 100 | > 100 | Inactive |

| HISO-002 | 12.5 | 15.2 | 25.1 | Moderate Activity |

| HISO-003 | 1.8 | 2.3 | 1.5 | Potent Hit |

| HISO-004 | 55.6 | > 100 | 78.3 | Weak Activity |

| Doxorubicin | 0.08 | 0.12 | 0.09 | Positive Control |

Hit Selection Criteria: Compounds demonstrating an IC₅₀ value below a pre-determined threshold (e.g., < 20 µM) are considered "hits" and are prioritized for secondary screening.

Chapter 3: Secondary Screening - From Effect to Mechanism

A "hit" from a primary screen is simply an observation of activity. Secondary screening is essential to confirm this activity and begin to understand how the compound works. Given that many isoindolinone derivatives function as enzyme inhibitors, a targeted enzyme inhibition assay is a powerful next step.[1][14][15] A prime example is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.[14][16]

Causality: Why a Cell-Free Enzyme Assay is Crucial

Following a cell-based viability screen, a cell-free biochemical assay provides critical, complementary information.

-

Direct Target Engagement: It confirms that the compound directly interacts with the putative target enzyme (e.g., PARP-1) and inhibits its function, independent of cellular uptake, metabolism, or off-target effects that might confound results from a cell-based assay.[17][18]

-

Mechanism of Inhibition: It allows for kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive), which is vital for lead optimization.

-

Structure-Activity Relationship (SAR): It provides clean data for establishing SAR, linking specific chemical modifications to changes in inhibitory potency.[2]

Caption: Principle of a competitive enzyme inhibition assay.

Protocol: PARP-1 Inhibition Assay (Biochemical)

This protocol describes a general method using a commercially available PARP-1 assay kit, which typically measures the consumption of NAD⁺ or the incorporation of biotinylated ADP-ribose onto a histone substrate.

Materials:

-

Hit compounds from primary screen

-

Recombinant human PARP-1 enzyme

-

PARP-1 Assay Kit (containing reaction buffer, activated DNA, histone proteins, biotinylated NAD⁺, and detection reagents like Streptavidin-HRP)

-

Positive control inhibitor (e.g., Olaparib)

-

96-well high-binding plates

-

Plate washer and microplate reader (absorbance or fluorescence, depending on kit)

Procedure:

-

Plate Coating: Coat a 96-well plate with histone proteins according to the kit manufacturer's protocol. Wash and block the plate to prevent non-specific binding.

-

Compound Preparation: Prepare serial dilutions of the hit compounds and the positive control inhibitor in the assay buffer.

-

Reaction Setup: To each well, add the following in order:

-

Assay Buffer

-

Diluted compound or control

-

PARP-1 Enzyme

-

Activated DNA (to stimulate enzyme activity)

-

-

Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes to allow the inhibitor to bind to the enzyme.[19]

-

Reaction Initiation: Start the enzymatic reaction by adding biotinylated NAD⁺ to all wells.[20]

-

Reaction Incubation: Incubate for 60 minutes at room temperature. The enzyme will transfer biotinylated ADP-ribose onto the coated histones.

-

Washing: Stop the reaction by washing the plate multiple times to remove unbound reagents.

-

Detection: Add a detection reagent (e.g., Streptavidin-HRP) and incubate. After another wash step, add the substrate (e.g., TMB).

-

Data Acquisition: Stop the color development with a stop solution and measure the absorbance. The signal intensity is proportional to the PARP-1 activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the 'no inhibitor' control. Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

Interpreting the Data: Connecting Cellular and Biochemical Results

A potent hit in both the cell viability and the PARP-1 inhibition assay (e.g., HISO-003) strongly suggests that the compound's cytotoxic effect is mediated, at least in part, through PARP-1 inhibition.

| Derivative ID | Cytotoxicity IC₅₀ (A549 cells, µM) | PARP-1 Inhibition IC₅₀ (µM) | Correlation |

| HISO-003 | 1.8 | 0.9 | Strong |

| HISO-002 | 12.5 | > 50 | Weak |

| Olaparib | 0.05 | 0.005 | Positive Control |

A weak correlation (like HISO-002) may indicate that the compound's cytotoxicity is due to a different mechanism or significant off-target effects, warranting further investigation.

Chapter 4: Expanding the Scope - Exploring Other Therapeutic Avenues

While the anticancer screen provides a robust starting point, the this compound scaffold may possess other activities. Based on literature for related structures, anti-inflammatory and neuroprotective effects are plausible.[5][15][21] Initial screens for these activities can be run in parallel or as a follow-up for compounds that are non-cytotoxic in the primary screen.

-

Anti-Inflammatory Screening: A key assay is to measure the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[22] One can quantify the production of nitric oxide (NO) using the Griess assay or measure levels of cytokines like TNF-α and IL-6 via ELISA. Compounds that reduce these inflammatory markers without causing cytotoxicity are of interest.

-

Neuroprotective Screening: An initial screen can involve assessing the ability of the compounds to protect neuronal cells (e.g., SH-SY5Y) from an induced stressor, such as hydrogen peroxide or the Aβ(25–35) peptide, which are relevant to oxidative stress and Alzheimer's disease models.[23][24] Cell viability is again measured as the primary endpoint.

Conclusion and Forward Outlook

This guide outlines a systematic, causality-driven approach to the initial biological screening of novel this compound derivatives. By starting with a broad phenotypic screen for cytotoxicity and progressively moving towards specific, mechanism-based biochemical assays, researchers can efficiently identify promising lead candidates. The protocols and workflows described herein are designed to be robust and self-validating, providing a solid foundation for any drug discovery program targeting this versatile chemical scaffold. The key to success lies not just in executing the assays, but in critically interpreting the data at each stage to make informed decisions that guide the subsequent steps of hit-to-lead optimization.

References

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]

- 5. Neurotrophic isoindolinones from the fruiting bodies of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 7. zenodo.org [zenodo.org]

- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 11. biotium.com [biotium.com]

- 12. Cell viability assays | Abcam [abcam.com]

- 13. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. blog.biobide.com [blog.biobide.com]

- 19. superchemistryclasses.com [superchemistryclasses.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Substituted Hydroxyisoindolinones: A Pharmacological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 3-hydroxyisoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] From established drugs like the antihypertensive chlorthalidone to novel investigational agents, this heterocyclic framework continues to be a fertile ground for the discovery of new therapeutics.[1] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted hydroxyisoindolinones, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Mechanisms of Action: Targeting Key Pathophysiological Pathways

Substituted hydroxyisoindolinones exert their pharmacological effects through diverse mechanisms, primarily by acting as potent enzyme inhibitors and modulators of critical signaling pathways.

Enzyme Inhibition: A Primary Modality

A significant body of research highlights the ability of substituted hydroxyisoindolinones to selectively inhibit key enzymes implicated in various diseases.

-

Carbonic Anhydrase Inhibition: Several novel isoindolinone derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes.[1] For instance, certain synthesized compounds have exhibited superior inhibitory effects on hCA I and II compared to the standard inhibitor acetazolamide, with Ki values in the low nanomolar range.[1] This suggests a high affinity for the enzyme's active site, leading to more effective inhibition of its catalytic activity.[1] The inhibition of carbonic anhydrases has therapeutic applications in conditions like glaucoma and epilepsy.[2]

-

Histone Deacetylase (HDAC) Inhibition: The isoindolinone skeleton is also a promising scaffold for the development of histone deacetylase (HDAC) inhibitors. HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy.[3][4] Specific non-hydroxamate HDAC8 inhibitors based on other scaffolds have shown promise as anticancer agents, suggesting that isoindolinone-based non-hydroxamates could also be a fruitful area of investigation.[3] The general pharmacophore for HDAC inhibitors consists of a zinc-binding group, a linker, and a surface recognition cap, a model to which substituted hydroxyisoindolinones can be adapted.[5]

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, substituted hydroxyisoindolinones can influence cellular behavior by modulating key signaling pathways involved in cell survival, proliferation, and stress response.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates fundamental cellular functions, including cell growth, proliferation, and survival.[6][7] Dysregulation of this pathway is a hallmark of many cancers.[8] Isoindolinone and pyrrolopyridinone derivatives have been patented as Akt inhibitors, highlighting the potential of this scaffold to target the PI3K/Akt pathway in cancer therapy.[9]

-

Nrf2/ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a major regulator of cellular defense against oxidative stress.[10][11] Activation of this pathway leads to the expression of a suite of antioxidant and detoxification enzymes.[10] Certain bioactive compounds can activate the Nrf2 pathway, suggesting a potential therapeutic strategy for diseases associated with oxidative stress.[12][13] While direct modulation of the Nrf2 pathway by substituted hydroxyisoindolinones is an emerging area of research, their documented antioxidant properties suggest a possible link.

A diagram illustrating the potential modulation of the PI3K/Akt and Nrf2 signaling pathways by substituted hydroxyisoindolinones is presented below.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry.[14] For substituted hydroxyisoindolinones, SAR studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

SAR for Anticancer Activity

The isoindolinone core is essential for the anticancer effects of these compounds.[14] The nature and position of substituents on this core significantly influence their antiproliferative activity.

| Position of Substitution | Substituent Type | Effect on Anticancer Activity | Reference |

| C3 | Ferrocene | Potent activity against A549 and MCF-7 cell lines. | [15] |

| C3 | 2-Bromobenzyl | Characterized by single-crystal structure. | [14] |